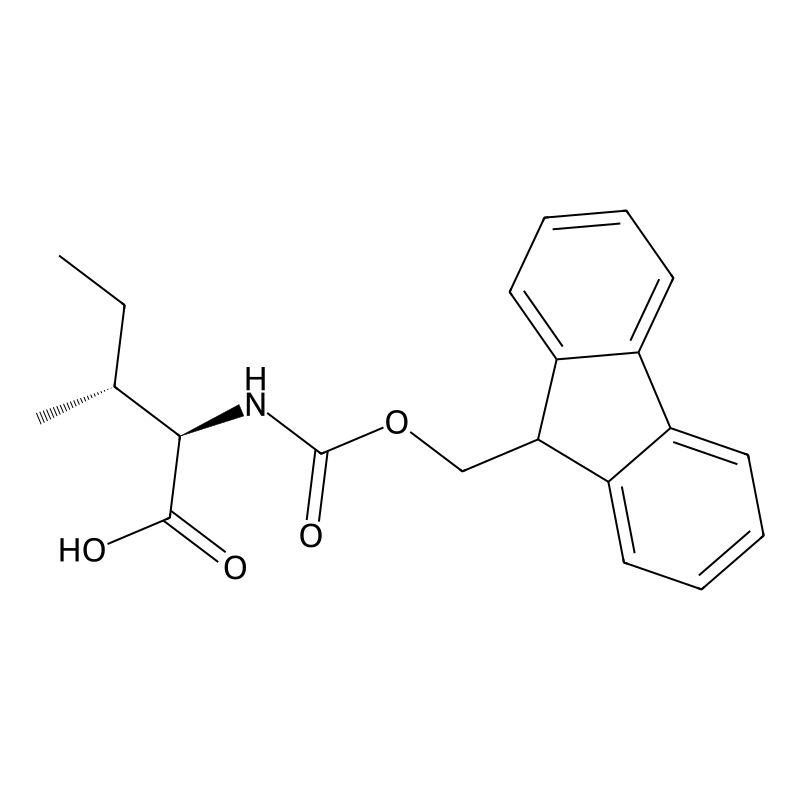

Fmoc-D-isoleucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Building Blocks for Peptides and Proteins: Fmoc-D-isoleucine acts as a protected amino acid building block. The Fmoc group (Fluorenylmethoxycarbonyl) safeguards the isoleucine's amino group during peptide chain assembly techniques like solid-phase peptide synthesis (SPPS) .

- Incorporation of D-amino acids: Fmoc-D-isoleucine allows the incorporation of D-isoleucine residues into peptides, which can be crucial for studying the structural and functional effects of chirality in these molecules .

Studies on Protein-Protein Interactions:

- Investigating Chirality Effects: D-amino acids can disrupt protein-protein interactions due to their altered steric hindrance compared to L-amino acids. Fmoc-D-isoleucine can be used to synthesize peptides containing D-isoleucine to study their impact on protein-protein binding affinities .

Development of Therapeutic Agents:

- Design of Peptide-Based Drugs: Fmoc-D-isoleucine can be incorporated into peptide drugs to improve their stability, target specific receptors, or modulate their activity .

- D-peptides for Medical Applications: D-peptides often exhibit greater resistance to enzymatic degradation, making them attractive candidates for drug development. Fmoc-D-isoleucine can be useful in synthesizing such peptides for therapeutic purposes .

Studies on Protein Folding and Assembly:

Fmoc-D-isoleucine is a derivative of the amino acid isoleucine, specifically the D-enantiomer, protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is characterized by its molecular formula and a molecular weight of approximately 353.42 g/mol. The Fmoc group serves as a base-labile protecting group, which is crucial in peptide synthesis, allowing for selective deprotection and coupling reactions during the formation of peptides .

- Dust inhalation: Avoid inhaling dust particles as it may cause respiratory irritation.

- Skin and eye contact: Wear gloves and safety glasses to prevent skin and eye irritation.

- Proper disposal: Follow proper disposal procedures for laboratory waste according to local regulations.

- Deprotection: The Fmoc group can be removed using basic conditions, typically with piperidine in a solvent like N,N-dimethylformamide. This reaction yields the free amino group of D-isoleucine, which can then participate in further reactions .

- Coupling Reactions: The free amino group can react with carboxyl groups from other amino acids or peptides to form peptide bonds. Common coupling agents include dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, often in the presence of bases like N-methylmorpholine .

These reactions are fundamental in synthesizing peptides and proteins in biochemical research and pharmaceutical applications.

Fmoc-D-isoleucine is involved in various biological activities due to its role as an amino acid derivative:

- Metabolic Pathways: As a branched-chain amino acid, it may influence anabolic hormone secretion and provide energy during exercise. It is also implicated in enhancing mental performance under stress and preventing muscle damage post-exercise .

- Cytotoxic Effects: Preliminary studies suggest that Fmoc-D-isoleucine may exhibit cytotoxic effects on certain tumor cells, indicating potential therapeutic applications in cancer treatment.

The synthesis of Fmoc-D-isoleucine typically involves the following steps:

- Protection of D-Isoleucine: D-Isoleucine is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction occurs in an organic solvent like dioxane to facilitate the formation of the Fmoc-protected amino acid .

- Purification: The product is purified to ensure high yield and purity, often using techniques such as chromatography.

- Scale-Up Production: In industrial settings, automated peptide synthesizers are employed to produce Fmoc-D-isoleucine on a larger scale while optimizing reaction conditions to minimize side reactions .

Fmoc-D-isoleucine is primarily utilized in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides in research and pharmaceutical development .

- Drug Development: Its potential cytotoxic properties make it a candidate for further investigation in cancer therapies.

- Biochemical Research: Researchers use it to study protein interactions and metabolic pathways involving branched-chain amino acids .

Research into the interactions of Fmoc-D-isoleucine focuses on its role in peptide synthesis and its biochemical effects:

- Peptide Bond Formation: Studies demonstrate how Fmoc-D-isoleucine participates in forming peptide bonds with other amino acids, influencing the structure and function of synthesized peptides .

- Cellular Effects: Investigations into its cellular effects reveal insights into how this compound impacts cellular metabolism and growth, particularly under stress conditions.

Fmoc-D-isoleucine shares similarities with several other amino acid derivatives but has unique characteristics that distinguish it:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Fmoc-L-isoleucine | L-enantiomer of isoleucine with similar protective group | Different stereochemistry affects biological activity |

| Fmoc-D-allo-isoleucine | Structural isomer with an additional stereogenic center | Exhibits distinct properties due to epimerization |

| Fmoc-D-valine | Valine derivative with an Fmoc protecting group | Different side chain influences peptide properties |

| Fmoc-L-leucine | Leucine derivative; commonly used in peptide synthesis | Larger side chain alters hydrophobic interactions |

Fmoc-D-isoleucine's unique D-stereochemistry allows for specific interactions and applications that may differ from its L-counterparts or other branched-chain amino acids, making it valuable in targeted peptide synthesis and functional studies.

Fundamental Molecular Architecture

9-Fluorenylmethoxycarbonyl-D-isoleucine represents a sophisticated amino acid derivative characterized by its complex three-dimensional molecular architecture [1]. The compound possesses the molecular formula C₂₁H₂₃NO₄ with a molecular weight of 353.4 grams per mole [1] [2]. The Chemical Abstracts Service registry number 143688-83-9 uniquely identifies this compound in chemical databases [1] [8].

The molecular structure comprises three primary structural domains: the fluorenylmethoxycarbonyl protecting group, the amino acid backbone, and the characteristic branched aliphatic side chain [1]. The International Union of Pure and Applied Chemistry systematic name describes the compound as (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid [1]. This nomenclature explicitly indicates the stereochemical configuration at both chiral centers, emphasizing the compound's three-dimensional complexity.

Stereochemical Configuration and Chiral Centers

The stereochemical architecture of 9-fluorenylmethoxycarbonyl-D-isoleucine features two distinct chiral centers located at the alpha carbon (C2) and beta carbon (C3) positions [1] [27]. Both chiral centers adopt the R-configuration, resulting in the absolute stereochemical designation of (2R,3R) [1] [26]. This configuration distinguishes the compound as the D-enantiomer of isoleucine, contrasting with the naturally occurring L-isoleucine found in biological proteins [23] [28].

The alpha carbon (C2) serves as the primary chiral center, bonded to four distinct substituents: the amino group protected by the fluorenylmethoxycarbonyl moiety, the carboxyl group, a hydrogen atom, and the branched side chain [27]. The beta carbon (C3) constitutes the secondary chiral center, bearing a methyl group, an ethyl group, a hydrogen atom, and connection to the alpha carbon [25] [28].

| Chiral Center | Configuration | Substituents | Stereochemical Impact |

|---|---|---|---|

| Alpha Carbon (C2) | R | Fmoc-NH, COOH, H, Side Chain | Determines overall amino acid chirality |

| Beta Carbon (C3) | R | CH₃, C₂H₅, H, C2 connection | Creates diastereomeric complexity |

The compound exhibits a positive optical rotation with [α]D²⁵ = +10 ± 1° when measured at a concentration of 1 gram per 100 milliliters in dimethylformamide [8]. This optical activity directly results from the asymmetric carbon centers and their specific three-dimensional arrangement.

Fluorenylmethoxycarbonyl Protecting Group Structure

The fluorenylmethoxycarbonyl protecting group constitutes a sterically demanding aromatic system that profoundly influences the compound's conformational behavior [11] [20]. This protecting group consists of a fluorene moiety connected through a methoxycarbonyl linker to the amino acid's alpha-amino group [11] [15]. The fluorene system comprises two benzene rings fused to a central five-membered ring, creating a rigid planar aromatic framework [17] [19].

Computational studies reveal that the fluorenylmethoxycarbonyl group exhibits restricted conformational flexibility compared to other protecting groups [20]. The geometric parameters demonstrate that the fluorenyl group predominantly adopts a trans orientation relative to the urethane functionality [20]. Crystallographic analyses indicate that the protecting group participates in intermolecular hydrogen bonding through its carbonyl oxygen and amino hydrogen atoms [20].

The torsion angles characterizing the fluorenylmethoxycarbonyl group conformation show specific preferences: the theta₂ angle predominantly adopts values of 180° ± 30°, while the theta₃ angle is restricted to regions of 180° ± 20° and 160° ± 20° [20]. These conformational constraints contribute to the protecting group's effectiveness in preventing racemization during synthetic manipulations [19].

D-Isoleucine Backbone Configuration

The D-isoleucine backbone represents the non-natural enantiomer of the proteinogenic amino acid isoleucine [23]. The stereochemical configuration (2R,3R) contrasts with the natural L-isoleucine, which adopts the (2S,3S) configuration [28]. This enantiomeric relationship confers unique biological properties, including resistance to proteolytic degradation by naturally occurring enzymes [12].

The branched aliphatic side chain characteristic of isoleucine extends from the beta carbon, featuring a methyl group at the branching point and an ethyl group extending further [28]. This structural arrangement creates a sec-butyl side chain with the stereochemical descriptor of (R)-configuration at the beta position [27]. The branched nature of this side chain contributes significantly to the compound's hydrophobic character and steric bulk.

| Molecular Property | Specification | Measurement Conditions |

|---|---|---|

| Molecular Formula | C₂₁H₂₃NO₄ | - |

| Molecular Weight | 353.4 g/mol | - |

| Melting Point | 146-150°C | Literature values |

| Optical Rotation | [α]D²⁵ = +10 ± 1° | c=1 in dimethylformamide |

| Appearance | White powder | Room temperature |

| Chiral Centers | 2 | C2 and C3 positions |

Conformational Analysis and Spatial Arrangement

The three-dimensional spatial arrangement of 9-fluorenylmethoxycarbonyl-D-isoleucine results from the interplay between the sterically demanding protecting group and the branched amino acid side chain [19] [20]. The fluorenylmethoxycarbonyl group's bulky nature forces the molecule to adopt specific conformations that minimize steric clashes while maintaining optimal orbital overlap for stability [19].

Computational modeling suggests that the compound preferentially adopts conformations where the dihedral angle between the carbonyl group and the alpha-hydrogen approaches 0° or 180° [19]. This conformational preference contributes to the compound's resistance to racemization, as achieving the stereoelectronically favorable geometry for alpha-proton abstraction requires overcoming significant steric hindrance [19].

The branched side chain adopts an extended conformation to minimize interactions with the protecting group, resulting in a characteristic molecular shape that influences both chemical reactivity and intermolecular interactions [28]. The overall molecular geometry exhibits a pronounced asymmetry that governs the compound's stereochemical behavior in chemical transformations and biological systems.

Fundamental Molecular Structure

Fluorenylmethoxycarbonyl-D-isoleucine represents a sophisticated amino acid derivative characterized by its unique molecular architecture combining a branched-chain amino acid backbone with a polycyclic aromatic protecting group. The compound exhibits the molecular formula C₂₁H₂₃NO₄ with a molecular weight of 353.41 g/mol [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid, reflecting its precise stereochemical configuration [1].

The molecular structure comprises three distinct components: the D-isoleucine amino acid moiety containing both alpha and beta chiral centers, the fluorenylmethoxycarbonyl protecting group, and the connecting carbamate linkage. The Chemical Abstracts Service registry number 143688-83-9 uniquely identifies this compound in chemical databases [1] [2]. The compound exhibits a white to off-white crystalline appearance with characteristic aromatic properties derived from the fluorenyl group [2] [4].

Stereochemical Properties of D-Isoleucine Moiety

The D-isoleucine component of fluorenylmethoxycarbonyl-D-isoleucine possesses two stereogenic centers, resulting in complex stereochemical characteristics that distinguish it from other amino acid derivatives. The alpha carbon (C-2) exhibits R configuration, while the beta carbon (C-3) also maintains R configuration, yielding the absolute stereochemical designation (2R,3R) [1] [5] [6]. This stereochemical arrangement positions D-isoleucine as one of four possible stereoisomers of 2-amino-3-methylpentanoic acid, alongside L-isoleucine, D-allo-isoleucine, and L-allo-isoleucine [6] [7].

The D-configuration designation follows the historical Fischer projection convention, where the amino group on the alpha carbon appears on the right side when the carboxyl group is oriented upward [8] [9]. This contrasts with the predominant L-amino acids found in natural proteins, making D-isoleucine a non-natural amino acid isomer [10] [9]. The dual chirality of isoleucine creates distinct diastereomeric relationships with other stereoisomers, where D-isoleucine and L-isoleucine are enantiomers, while D-isoleucine and D-allo-isoleucine are diastereomers [6] [11].

The branched side chain of D-isoleucine contains a sec-butyl group (-CH(CH₃)CH₂CH₃) attached to the beta carbon, contributing to the overall steric bulk and hydrophobic character of the molecule [5] [12]. This side chain configuration influences the conformational preferences and intermolecular interactions of the protected amino acid derivative. The stereochemical integrity of both chiral centers remains preserved during the protecting group attachment process, maintaining the distinctive three-dimensional arrangement that defines D-isoleucine [13].

Conformational Analysis of Fluorenylmethoxycarbonyl-Protected D-Isoleucine

The conformational behavior of fluorenylmethoxycarbonyl-D-isoleucine results from the complex interplay between the sterically demanding fluorenyl protecting group and the branched D-isoleucine backbone. The fluorenylmethoxycarbonyl group enforces specific conformational restrictions through its rigid polycyclic aromatic structure, significantly influencing the overall molecular geometry [14] [15] [16].

The carbamate linkage connecting the protecting group to the amino acid adopts characteristic dihedral angles that reflect the preferred conformational states. The omega angle (ω₀) describing the C-N-C=O relationship typically adopts values near 180° ± 15°, indicating a trans configuration that minimizes steric interactions [16]. The theta₁ angle (θ₁) characterizing the fluorenylmethoxycarbonyl-amino relationship maintains values around 180° ± 15°, consistent with the planar arrangement favored by the carbamate functionality [16].

The fluorenyl group orientation relative to the carbamate is described by theta₂ and theta₃ dihedral angles, where theta₂ values predominantly cluster around 180° ± 30°, while theta₃ values are restricted to regions near 180° ± 20° or 160° ± 20° [16]. These conformational preferences reflect the aromatic character of the fluorenyl system and its tendency to maintain coplanar arrangements that optimize π-electron delocalization.

The D-isoleucine side chain adopts rotameric conformations determined by the chi₁ and chi₂ dihedral angles around the C-alpha-C-beta and C-beta-C-gamma bonds, respectively. Crystallographic studies suggest a preference for the gauche⁻, gauche⁻ (gₘ,gₘ) rotameric state, characterized by Cδ1 carbon chemical shifts below 10 ppm in nuclear magnetic resonance spectroscopy [17]. This conformational preference minimizes unfavorable steric interactions between the branched side chain and the bulky protecting group.

The overall molecular conformation is stabilized by intramolecular hydrogen bonding interactions involving the carbamate oxygen and nearby hydrogen atoms, as well as potential π-π stacking interactions between fluorenyl rings in crystalline environments [18] [19]. The conformational rigidity imposed by the fluorenylmethoxycarbonyl group serves to protect the stereochemical integrity of the D-isoleucine moiety during chemical transformations, a critical feature for maintaining enantiopurity in synthetic applications [14] [15].